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molecular formula C16H22O4 B8665176 3-Hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester CAS No. 647855-07-0

3-Hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester

Cat. No. B8665176
M. Wt: 278.34 g/mol
InChI Key: RFKDZKDZFOKGBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

3-Hexyl-4,5-dimethoxybenzoic acid methyl ester was prepared from 3-hex-3-enyl-4,5-dimethoxybenzoic acid methyl ester by following Method H using EtOAc as a solvent. The reaction was conducted for 2.5 h under hydrogen atmosphere. The product obtained in quantitative yield was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([CH2:14][CH2:15][CH:16]=[CH:17][CH2:18][CH3:19])[CH:5]=1>CCOC(C)=O>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([O:12][CH3:13])=[C:6]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CCC=CCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product obtained in quantitative yield
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC(C1=CC(=C(C(=C1)OC)OC)CCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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